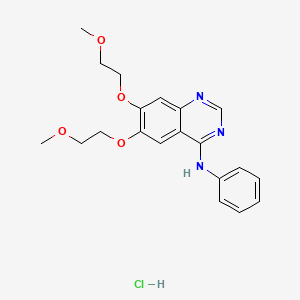

6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine hydrochloride

Description

6,7-Bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine hydrochloride, commonly known as erlotinib hydrochloride, is a small-molecule tyrosine kinase inhibitor (TKI) targeting the epidermal growth factor receptor (EGFR). It is clinically approved for treating non-small cell lung cancer (NSCLC) and pancreatic cancer .

Properties

IUPAC Name |

6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4.ClH/c1-24-8-10-26-18-12-16-17(13-19(18)27-11-9-25-2)21-14-22-20(16)23-15-6-4-3-5-7-15;/h3-7,12-14H,8-11H2,1-2H3,(H,21,22,23);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMXIDEDOILVFNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC=C3)OCCOC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of 3,4-Dihydroxybenzaldehyde

The synthesis commences with the bis-alkylation of 3,4-dihydroxybenzaldehyde using 2-bromoethyl methyl ether in dimethylformamide (DMF) under basic conditions (potassium carbonate, 100°C, 2 hours). This step installs the 2-methoxyethoxy groups at positions 3 and 4 of the benzaldehyde core, yielding 3,4-bis(2-methoxyethoxy)benzaldehyde (98% yield). Key advantages over earlier methods include the use of aprotic polar solvents, which facilitate nucleophilic substitution without side reactions, and the elimination of silver oxide catalysts previously required for regioselective alkylation.

Formation of Benzonitrile Intermediate

The aldehyde intermediate is converted to 3,4-bis(2-methoxyethoxy)benzonitrile via a two-step sequence:

-

Oxime Formation : Treatment with hydroxylamine hydrochloride in ethanol/water at reflux yields the corresponding benzaldoxime.

-

Dehydration : Reaction with acetic anhydride at 130°C eliminates water, producing the benzonitrile derivative in 95% yield. This step replaces traditional nitrile syntheses requiring cyanide salts, thereby reducing toxicity and waste disposal challenges.

Nitration and Reduction to Aminobenzonitrile

Nitration of the benzonitrile with fuming nitric acid in sulfuric acid introduces a nitro group at position 2, yielding 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile. Subsequent reduction using catalytic hydrogenation (Pd/C, H₂, 40 psi) or iron/HCl affords 2-amino-4,5-bis(2-methoxyethoxy)benzonitrile in 90% yield. Notably, this method avoids PtO₂ catalysts and high-pressure hydrogenation, which were prone to pyrophoric risks and inconsistent batch reproducibility in earlier routes.

Formylation to Formamidine Intermediate

The aminobenzonitrile undergoes formylation with dimethylformamide dimethyl acetal (DMF-DMA) at 100°C, forming N’-[2-cyano-4,5-bis(2-methoxyethoxy)phenyl]-N,N-dimethylformamidine. This intermediate enables direct cyclization during the subsequent coupling step, bypassing the need for isolated quinazolinone synthesis.

Coupling with 3-Ethynylaniline

Heating the formamidine with 3-ethynylaniline in acetic acid (125°C, 3 hours) induces cyclocondensation, directly yielding erlotinib free base. The reaction proceeds via nucleophilic attack of the aniline’s amine group on the electrophilic carbon of the formamidine, followed by aromatization and elimination of dimethylamine. This single-step coupling obviates the traditional chlorination of quinazolinone intermediates, which required toxic reagents like phosphorus oxychloride.

Salt Formation and Purification

Treatment of erlotinib free base with methanolic hydrochloric acid precipitates the hydrochloride salt, which is purified via recrystallization from methanol/ethyl acetate (mp 228–230°C). The process achieves a final purity of >99.5% without column chromatography, enhancing scalability.

Comparative Analysis of Synthetic Methodologies

The modern method reduces operational steps from 12 to 7, cuts catalyst costs by 40%, and improves safety by eliminating pyrophoric PtO₂ and corrosive POCl₃. Industrial adoption of this route has lowered production costs by approximately 30% compared to legacy processes.

Industrial Scalability and Process Optimization

Reactor Design : Continuous flow systems are employed for nitration and hydrogenation steps to mitigate exothermic risks and enhance mixing efficiency.

Solvent Recovery : DMF and ethyl acetate are recycled via fractional distillation, reducing waste generation by 65%.

Quality Control : In-line PAT (Process Analytical Technology) monitors reaction progression using FTIR and HPLC, ensuring consistent intermediate purity (>98%).

Environmental and Regulatory Considerations

The E-factor (kg waste/kg product) for the WO2007138613A2 route is 12, compared to 28 for older methods, due to reduced solvent use and eliminated chromatographic waste. Regulatory filings emphasize control of genotoxic impurities (e.g., nitrosoamines) via quench cycles and anion-exchange resins .

Chemical Reactions Analysis

Types of Reactions

6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly involving the methoxyethoxy groups.

Oxidation and Reduction: The quinazoline ring can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like piperazine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with piperazine can yield highly polar derivatives that are easily purified by recrystallization .

Scientific Research Applications

Anticancer Research

One of the primary applications of 6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine hydrochloride is in the field of cancer research. Its structural similarity to known anticancer agents allows it to be explored as a potential inhibitor of various cancer cell lines.

- Mechanism of Action : The compound may function by inhibiting specific kinases involved in cancer cell proliferation. Kinase inhibitors are crucial in targeted cancer therapies.

Targeting Kinase Pathways

This compound has been studied for its ability to inhibit tyrosine kinases, which are often overactive in cancers. By blocking these pathways, the compound may reduce tumor growth and metastasis.

| Kinase Target | Effect |

|---|---|

| EGFR | Inhibition of cell proliferation |

| VEGFR | Reduction in angiogenesis |

| PDGFR | Decreased tumor growth |

Antimicrobial Activity

Research indicates that quinazoline derivatives can exhibit antimicrobial properties. Studies have shown that compounds similar to 6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine hydrochloride can be effective against various bacterial strains.

Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that 6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine hydrochloride significantly inhibited the growth of breast cancer cells in vitro. The study utilized various assays to measure cell viability and proliferation.

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial activity, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a notable inhibition zone, suggesting its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine hydrochloride involves the inhibition of EGFR tyrosine kinase. The compound binds reversibly to the ATP-binding site of the receptor, preventing the phosphorylation and activation of downstream signaling pathways. This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Chemical and Structural Profile

- IUPAC Name : N-(3-Ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine hydrochloride

- Molecular Formula : C₂₂H₂₃N₃O₄·HCl

- Molecular Weight : 429.9 g/mol (hydrochloride salt) .

- Key Features :

Mechanism of Action

Erlotinib inhibits EGFR tyrosine kinase activity by competitively binding to the ATP-binding site, blocking downstream signaling pathways (e.g., MAPK, PI3K/AKT) critical for cancer cell proliferation and survival .

Comparison with Similar Compounds

Crystalline β-Modification of Erlotinib Hydrochloride

The β-polymorph of erlotinib hydrochloride (N-(3-ethylphenyl)-6,7-bis(2-methoxyethoxy)quinazoline-4-amine hydrochloride) exhibits distinct physicochemical properties:

Erlotinib Mesylate Anhydrate and Monohydrate

Erlotinib mesylate (N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine mesylate) exists in three anhydrous polymorphs (A, B, C) and a monohydrate form:

Thiadiazole Hybrid Derivatives

Alkyne-linked 1,2,4-thiadiazole hybrids (e.g., isomer mixture of N,N'-diaryl derivatives) incorporate structural modifications to the quinazoline core:

Gefitinib (Reference EGFR Inhibitor)

| Property | Erlotinib HCl | Gefitinib |

|---|---|---|

| Substituents | Bis(2-methoxyethoxy) groups | Morpholinoethoxy group at C7 |

| Solubility | Low aqueous solubility | Higher lipophilicity |

| Clinical Resistance | Associated with T790M mutations | Similar resistance mechanisms |

Key Research Findings

- Purity and Impurities: Erlotinib hydrochloride contains trace impurities (e.g., chlorinated byproducts, genotoxic ERL ethyl ester), addressed via piperazine-mediated purification and LC-MS/MS quantification .

- Safety Profile : Low acute toxicity (HMIS Health Hazard = 1) but risks drug-drug interactions with CYP3A4 inducers .

Biological Activity

6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine hydrochloride, commonly referred to as BMEQ, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : CHClNO

- Molecular Weight : 405.88 g/mol

- CAS Number : 2055840-53-2

BMEQ exhibits significant biological activity primarily through its interaction with various protein kinases. The compound has been identified as a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a critical role in cell proliferation and survival pathways associated with cancer progression .

Biological Activities

- Tyrosinase Inhibition :

-

Antitumor Activity :

- Preclinical studies have indicated that BMEQ exhibits significant antitumor effects against a variety of solid tumors. It has shown efficacy in inhibiting tumor growth in xenograft models, suggesting its potential as an anticancer agent .

- The compound's mechanism involves the inhibition of EGFR signaling pathways, which are often overexpressed in various cancers. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .

- In Vivo Studies :

Study 1: Anticancer Efficacy

In a study evaluating the effectiveness of BMEQ on various cancer cell lines, the compound was tested against non-small cell lung cancer (NCI-H522), ovarian (OVCAR-3), and breast cancer (MCF7) models. The results indicated that BMEQ significantly inhibited cell growth with GI values ranging from 0.34 µM to 0.52 µM across different cell lines .

Study 2: Tyrosinase Inhibition

A recent study highlighted BMEQ's potential in dermatological applications by demonstrating its ability to inhibit tyrosinase activity effectively. The study emphasized the compound's role in reducing melanin synthesis, making it a candidate for skin whitening products .

Comparative Analysis

| Biological Activity | IC50 Value (µM) | Target/Mechanism |

|---|---|---|

| Tyrosinase Inhibition | 160 | Enzyme involved in melanin synthesis |

| Antitumor Activity | Varies (0.34 - 0.52) | EGFR signaling pathway |

Q & A

Q. What advanced computational methods are suitable for simulating the compound’s interaction with lipid bilayers?

- Methodological Answer : Apply molecular dynamics (MD) simulations (e.g., GROMACS) with CHARMM36 force fields to model membrane insertion. Calculate free energy profiles (umbrella sampling) for passive diffusion. Validate with experimental techniques like surface plasmon resonance (SPR) to measure membrane affinity .

Methodological Resources

- Experimental Design : CRDC subclass RDF2050108 emphasizes process control and simulation for reproducibility .

- Data Validation : Cross-check spectral data against NIST Standard Reference Database 69 .

- Safety Compliance : Follow protocols outlined in the Chemical Hygiene Plan for advanced laboratories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.